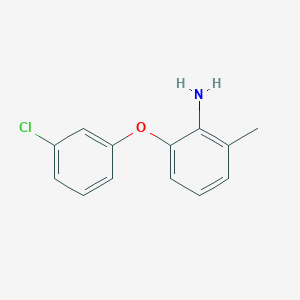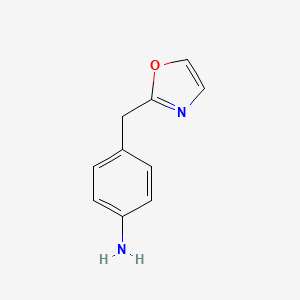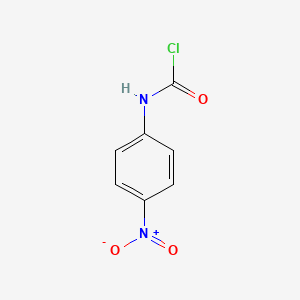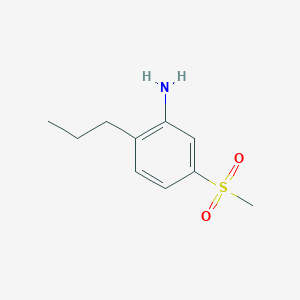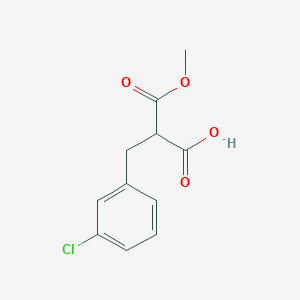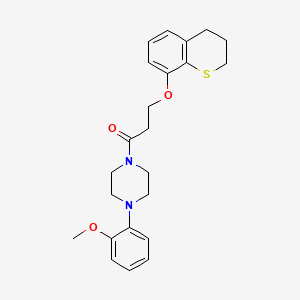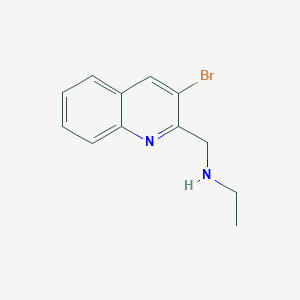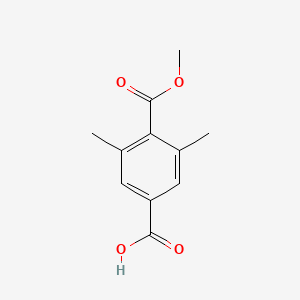
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, characterized by the presence of two methyl groups at the 3 and 5 positions and a methoxycarbonyl group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid typically involves the esterification of 3,5-dimethylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar route but is optimized for higher yields and cost-effectiveness. The process involves the continuous esterification of terephthalic acid with methanol, catalyzed by sulfuric acid or other suitable catalysts . The reaction is conducted under controlled temperature and pressure conditions to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxymethyl group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the methyl or methoxycarbonyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the aromatic ring.
Applications De Recherche Scientifique
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(methoxycarbonyl)-3,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylbenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.
4-Methoxybenzoic acid: Lacks the methyl groups at the 3 and 5 positions, affecting its chemical properties and reactivity.
3,5-Dimethoxybenzoic acid: Contains methoxy groups instead of methyl groups, leading to different reactivity and applications.
Uniqueness
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methyl and methoxycarbonyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.
Propriétés
Numéro CAS |
18958-19-5 |
|---|---|
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
208.21 g/mol |
Nom IUPAC |
4-methoxycarbonyl-3,5-dimethylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-6-4-8(10(12)13)5-7(2)9(6)11(14)15-3/h4-5H,1-3H3,(H,12,13) |
Clé InChI |
SXAZEUCRZLPRRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1C(=O)OC)C)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
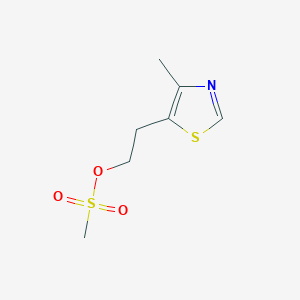
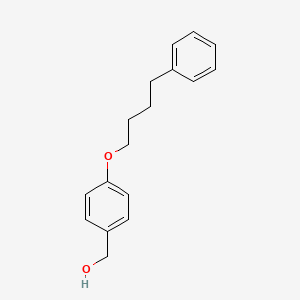
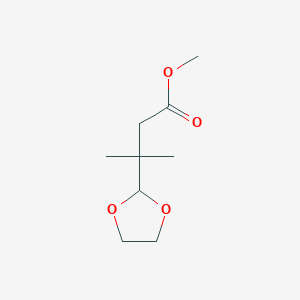
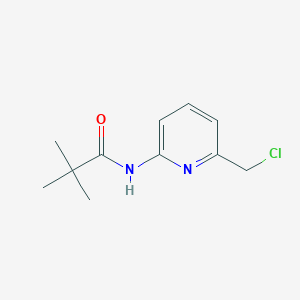
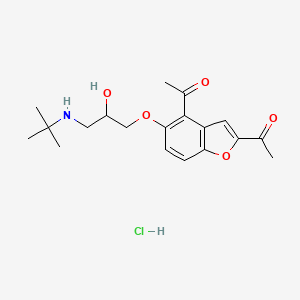
![2-methylthieno[2,3-b]pyridin-4(7H)-one](/img/structure/B8450764.png)
![2-[2-(3,4-Dichlorophenyl)thiazol-4-yl]acetonitrile](/img/structure/B8450774.png)
